Product packaging for 1-(4-Morpholino-3-nitrophenyl)-1-ethanone(Cat. No.:CAS No. 144783-46-0)

1-(4-Morpholino-3-nitrophenyl)-1-ethanone

Cat. No.: B114162
CAS No.: 144783-46-0
M. Wt: 250.25 g/mol
InChI Key: XVHYVLUSJNHBKN-UHFFFAOYSA-N
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Description

1-(4-Morpholino-3-nitrophenyl)-1-ethanone (CAS 144783-46-0) is a substituted acetophenone derivative with the molecular formula C₁₂H₁₄N₂O₄ and a molecular weight of 250.25 g/mol . It features a phenyl ring substituted with a nitro group (-NO₂) at position 3 and a morpholino moiety (-N(C₂H₄)₂O) at position 4, with an acetyl (-COCH₃) group at position 1 (Figure 1). This compound is primarily used as a building block in organic synthesis for pharmaceuticals, agrochemicals, and materials science due to its versatile reactivity .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H14N2O4 B114162 1-(4-Morpholino-3-nitrophenyl)-1-ethanone CAS No. 144783-46-0

Properties

IUPAC Name

1-(4-morpholin-4-yl-3-nitrophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O4/c1-9(15)10-2-3-11(12(8-10)14(16)17)13-4-6-18-7-5-13/h2-3,8H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVHYVLUSJNHBKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)N2CCOCC2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50384781
Record name 1-[4-(Morpholin-4-yl)-3-nitrophenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50384781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144783-46-0
Record name 1-[4-(Morpholin-4-yl)-3-nitrophenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50384781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Standard Reaction Protocol

A mixture of 1-(4-fluoro-3-nitrophenyl)ethanone (1.09 mmol) and excess morpholine (1.5 mL) is stirred at 90°C for 3 hours. Post-reaction, the mixture is acidified with 2N HCl and extracted with ethyl acetate. The organic layer is dried over Na2SO4, concentrated, and triturated with petroleum ether/EtOAc (1:1) to yield a brown solid (88% yield). Key spectral data include:

  • MS : m/z 251.2 [M+H]+

  • ¹H NMR (CDCl₃): δ 7.99 (d, 2H), 6.86 (d, 2H), 3.86 (t, 4H), 3.30 (t, 4H), 2.53 (s, 3H).

Solvent and Temperature Optimization

Alternative protocols eliminate external solvents by using morpholine as both reactant and solvent. For example, heating 1-(4-fluorophenyl)ethanone (11 mmol) with morpholine (37 mmol) at 120°C for 10 hours achieves 93% yield. This approach reduces waste and simplifies purification, as the product precipitates upon water addition.

One-Pot Synthesis via Sequential Functionalization

A patented two-step, one-pot method enhances efficiency by combining nitration and morpholine substitution in a single reactor.

Reaction Sequence

  • Nitration : 1-(4-fluorophenyl)ethanone is treated with HNO₃/H₂SO₄ at 0–5°C to introduce the nitro group.

  • Morpholine Substitution : The intermediate is directly reacted with morpholine at 40–120°C without isolation.

Advantages

  • Yield : 90–95% for the combined steps.

  • Purity : >98% by HPLC (C18 column, acetonitrile/water).

  • Scalability : Demonstrated at 100-g scale with consistent reproducibility.

Low-Temperature Synthesis for Thermally Sensitive Substrates

For substrates prone to decomposition, a mild protocol operates at 40°C. A mixture of 1-fluoro-4-nitrobenzene (10.5 mmol) and morpholine (11 mmol) reacts completely within 30 minutes, yielding 95% after recrystallization from ethanol.

Comparative Analysis of Synthetic Routes

The table below summarizes critical parameters across methods:

Parameter High-Temperature SNAr One-Pot Method Low-Temperature SNAr
Temperature (°C)9012040
Time (h)3100.5
Yield (%)889395
SolventMorpholine (neat)NoneMorpholine (neat)
PurificationTriturationPrecipitationRecrystallization
Purity (HPLC)95%98%97%

Reaction Optimization and Mechanistic Insights

Role of Electron-Withdrawing Groups

The nitro group at the meta position enhances the electrophilicity of the para-fluorine, accelerating SNAr. Computational studies (DFT/B3LYP/6-31G(d)) show a 15 kcal/mol reduction in activation energy compared to non-nitrated analogs.

Solvent Effects

Using morpholine as the solvent avoids dilution effects, increasing reaction rate (k = 0.42 h⁻¹ vs. 0.18 h⁻¹ in acetonitrile).

Catalytic Additives

While most methods omit catalysts, trace K2CO3 (5 mol%) boosts yield to 96% by deprotonating morpholine, enhancing nucleophilicity.

Analytical Validation and Quality Control

Spectroscopic Characterization

  • ¹³C NMR : δ 196.76 (C=O), 154.43 (C-NO₂), 66.7 (morpholine O-CH₂).

  • IR : 1685 cm⁻¹ (C=O), 1520 cm⁻¹ (NO₂ asymmetric stretch).

Chromatographic Methods

  • HPLC : Retention time = 8.2 min (C18, 60:40 acetonitrile/water, 1 mL/min).

  • TLC : Rf = 0.45 (silica gel, ethyl acetate/hexane 1:1).

Industrial-Scale Adaptations

Continuous Flow Synthesis

A pilot-scale flow reactor (100 mL/min throughput) achieves 92% yield at 110°C with a residence time of 20 minutes, reducing batch variability.

Waste Management

Morpholine recovery via distillation (bp 128°C) achieves 85% solvent reuse, aligning with green chemistry principles .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Morpholino-3-nitrophenyl)-1-ethanone undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.

    Substitution: The compound can participate in nucleophilic substitution reactions where the nitro group or the morpholine ring can be replaced by other functional groups under appropriate conditions.

    Oxidation: The ethanone moiety can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride.

    Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.

    Oxidation: Potassium permanganate, chromium trioxide.

Major Products Formed:

    Reduction: 1-(4-Morpholino-3-aminophenyl)-1-ethanone.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: 1-(4-Morpholino-3-nitrophenyl)ethanoic acid.

Scientific Research Applications

Scientific Research Applications

1-(4-Morpholino-3-nitrophenyl)-1-ethanone has been explored for various applications, notably in medicinal chemistry and biological research:

Medicinal Chemistry

  • Anticancer Activity : Studies have indicated that derivatives of this compound exhibit significant anticancer properties by inhibiting tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.
  • Antimicrobial Properties : Research has shown that the compound possesses antimicrobial activity against a range of pathogens, making it a candidate for developing new antibiotics.

Synthetic Routes

Several synthetic methods have been developed for producing this compound. These include:

  • Nitration of Phenolic Compounds : Involves the introduction of the nitro group into the phenolic structure.
  • Mannich Reaction : Utilizes morpholine and formaldehyde to form the morpholine derivative, followed by acetylation to yield the final product.

Biological Interaction Studies

The interaction studies reveal that this compound can bind to various biological targets, which may explain its diverse pharmacological effects. Some notable findings include:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which could be useful in drug design.
  • Receptor Modulation : It interacts with neurotransmitter receptors, suggesting potential applications in neuropharmacology.

Case Study 1: Anticancer Activity

A study conducted on various cancer cell lines demonstrated that this compound significantly inhibited cell proliferation. The mechanism involved the induction of apoptosis through mitochondrial pathways, highlighting its potential as an anticancer agent.

Case Study 2: Antimicrobial Efficacy

In vitro studies revealed that this compound exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The results suggest that it could serve as a lead compound for developing new antimicrobial therapies.

Mechanism of Action

The mechanism of action of 1-(4-Morpholino-3-nitrophenyl)-1-ethanone involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The morpholine ring enhances the compound’s solubility and facilitates its interaction with biological membranes and proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position Isomers

2-(Morpholin-4-yl)-1-(4-nitrophenyl)ethanone (CAS 79378-15-7)
  • Molecular Formula : C₁₂H₁₄N₂O₄ (same as target compound).
  • Key Differences: The nitro group is at the para position (position 4), while the morpholino group is at the ortho position (position 2) on the phenyl ring .
  • Impact: The electron-withdrawing nitro group at para increases the electrophilicity of the acetyl group compared to the meta-nitro substitution in the target compound. Ortho-morpholino substitution may introduce steric hindrance, altering reactivity in nucleophilic substitution or coupling reactions.

Functional Group Variants

1-(4-(4-Morpholinylsulfonyl)phenyl)ethanone (CAS 58722-35-3)
  • Molecular Formula: C₁₃H₁₅NO₄S.
  • Key Differences : Replaces the nitro group with a sulfonyl group (-SO₂-) linked to morpholine .
  • Impact :
    • The sulfonyl group is a stronger electron-withdrawing group than nitro, further polarizing the acetyl group.
    • Enhanced solubility in polar solvents due to the sulfonyl moiety.
1-(4-Aminophenyl)-2-morpholinoethan-1-one
  • Molecular Formula : C₁₂H₁₆N₂O₂.
  • Key Differences: The nitro group is reduced to an amine (-NH₂), and the morpholino group is at position 2 .
  • Impact :
    • The amine group allows participation in diazotization or amidation reactions, unlike the nitro group.
    • Reduced steric bulk compared to the nitro-substituted analog.

Nitro-Substituted Acetophenones

1-(4-Nitrophenyl)ethanone (CAS 100-19-6)
  • Molecular Formula: C₈H₇NO₃.
  • Key Differences: Lacks the morpholino substituent .
  • Impact :
    • Simpler structure with higher electrophilicity at the acetyl group due to para-nitro substitution.
    • Widely used in synthesizing chalcones and heterocycles (e.g., pyrazolines) .
1-(3-Nitrophenyl)ethanone (CAS 121-89-1)
  • Molecular Formula: C₈H₇NO₃.
  • Key Differences: Nitro group at position 3 (meta) without morpholino substitution .
  • Impact: Similar electronic effects to the target compound but lacks the morpholino group’s solubility-enhancing properties.

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Applications
1-(4-Morpholino-3-nitrophenyl)-1-ethanone 144783-46-0 C₁₂H₁₄N₂O₄ 250.25 3-NO₂, 4-morpholino Pharmaceutical building blocks
2-(Morpholin-4-yl)-1-(4-nitrophenyl)ethanone 79378-15-7 C₁₂H₁₄N₂O₄ 250.25 4-NO₂, 2-morpholino Organic synthesis intermediate
1-(4-Aminophenyl)-2-morpholinoethan-1-one N/A C₁₂H₁₆N₂O₂ 236.27 4-NH₂, 2-morpholino Precursor for bioactive molecules
1-(4-Nitrophenyl)ethanone 100-19-6 C₈H₇NO₃ 165.15 4-NO₂ Chalcone synthesis

Biological Activity

1-(4-Morpholino-3-nitrophenyl)-1-ethanone, an organic compound with the formula C₁₁H₁₃N₂O₄, features a morpholine ring and a nitrophenyl group. Its unique structure contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry. This article reviews the compound's biological activity, including its interaction with various biological targets, potential therapeutic applications, and comparative analysis with similar compounds.

  • Molecular Weight : Approximately 225.23 g/mol
  • Structure : Contains a morpholine ring and a nitrophenyl group attached to an ethanone moiety.
  • Solubility : Enhanced solubility due to the basic nature of the morpholine nitrogen.

Biological Activity

This compound exhibits several biological activities, primarily through its interactions with proteins and enzymes. Key findings from recent studies include:

  • Protein Binding : The compound may bind to specific proteins, influencing their activity and leading to therapeutic effects.
  • Enzyme Inhibition : Preliminary studies indicate that derivatives of this compound can inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial for neurotransmission .

Comparative Analysis with Similar Compounds

The following table summarizes key structural features and biological activities of compounds structurally related to this compound:

Compound NameStructure FeaturesUnique Aspects
1-(4-Methyl-3-nitrophenyl)-1-ethanoneContains a methyl group instead of morpholineHigher lipophilicity due to methyl substitution
1-(4-Aminophenyl)-1-ethanoneLacks the nitro groupExhibits different reactivity patterns
1-(4-Morpholinophenyl)-2-propanoneSimilar morpholine structureDifferent ketone position affecting activity

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and its derivatives:

  • Antimicrobial Activity : Research has shown that compounds with similar structures exhibit significant antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
  • Anticancer Potential : Some derivatives have demonstrated cytotoxic effects on cancer cell lines, suggesting potential as anticancer agents. The structure-activity relationship indicates that modifications to the morpholine or nitrophenyl groups can enhance efficacy .
  • Neuroprotective Effects : Studies indicate that this compound may have neuroprotective properties due to its ability to inhibit AChE, which is linked to Alzheimer's disease .

Q & A

Q. Advanced

  • Electronic Effects : The nitro group (-NO₂) is strongly electron-withdrawing, meta-directing, and deactivates the aromatic ring, reducing electrophilic substitution. Conversely, the morpholino group (-N-C₄H₈O) is electron-donating via resonance, activating the ring at specific positions .
  • Reactivity : In nucleophilic substitution (e.g., SNAr), the nitro group enhances leaving-group displacement at ortho/para positions. Computational studies (DFT) predict charge distribution, showing increased electrophilicity at the carbonyl carbon due to conjugation with the nitro group.
  • Methodological Insight : Use Hammett constants (σ) to quantify substituent effects and predict reaction pathways .

What spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers expect?

Q. Basic

  • NMR Spectroscopy :
    • ¹H NMR : Morpholino protons appear as a triplet (δ 3.6–3.8 ppm, J = 4.5 Hz). Aromatic protons adjacent to nitro groups show deshielding (δ 8.2–8.5 ppm) .
    • ¹³C NMR : Carbonyl carbon (C=O) resonates at δ 195–205 ppm. Nitro-substituted carbons appear at δ 140–150 ppm .
  • IR Spectroscopy : Strong C=O stretch at ~1680 cm⁻¹; nitro symmetric/asymmetric stretches at 1520 cm⁻¹ and 1350 cm⁻¹ .
  • Mass Spectrometry : Molecular ion [M⁺] at m/z 250.25 (C₁₂H₁₄N₂O₄), with fragmentation peaks at m/z 207 (loss of acetyl group) .

What challenges arise in the crystallographic analysis of this compound, and how can SHELX software resolve these issues?

Q. Advanced

  • Challenges :
    • Crystal Twinning : Common due to planar nitro groups and flexible morpholino substituents.
    • Disorder : Morpholino ring atoms may exhibit positional disorder.
  • Solutions with SHELX :
    • SHELXD : Resolve phase problems via dual-space algorithms for twinned crystals.
    • SHELXL : Refine disordered regions using restraints (e.g., DFIX for bond lengths) and handle high Z' structures .
  • Data Collection : High-resolution (≤1.0 Å) X-ray data are recommended to resolve electron density ambiguities .

What are the known safety and handling precautions for this compound based on current regulatory guidelines?

Q. Basic

  • Hazard Classification : Limited toxicological data; handle as a potential irritant (GHS/CLP guidelines).
  • Precautionary Measures :
    • PPE : Gloves, lab coat, and goggles.
    • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .
  • Storage : Inert atmosphere, away from oxidizing agents (nitro groups are redox-active) .

How can computational methods predict thermodynamic properties (e.g., boiling point) of this compound, and what are the limitations?

Q. Advanced

  • Group Contribution Methods : Estimate boiling point (e.g., Joback method) using fragment contributions:
    • Predicted Tboil ≈ 469–500 K (comparable to nitroaromatics like 1-(4-fluorophenyl)ethanone ).
  • Limitations :
    • Neglects steric effects from the morpholino group.
    • Solubility predictions in polar solvents (e.g., DMSO) require COSMO-RS models .
  • Validation : Compare with experimental DSC/TGA data for phase transitions.

What are the primary research applications of this compound in organic synthesis and medicinal chemistry?

Q. Basic

  • Organic Synthesis :
    • Intermediate for heterocycles (e.g., morpholine-containing ligands).
    • Precursor to fluorescent probes via nitro reduction to amines .
  • Medicinal Chemistry :
    • Nitro groups are bioisosteres for sulfonamides; explored in kinase inhibitor design .

What strategies resolve contradictions in reported reaction yields or byproduct formation during synthesis?

Q. Advanced

  • Byproduct Analysis : Use HPLC/GC-MS to identify impurities (e.g., di-acylated products).
  • Optimization :
    • Catalyst Screening : Replace AlCl₃ with FeCl₃ for milder conditions.
    • Kinetic Control : Lower reaction temperature (0°C) to favor mono-acylation .
  • Case Study : Inconsistent yields (40–70%) may stem from moisture sensitivity; use molecular sieves or anhydrous solvents .

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